molecular formula C18H20N6O4 B4598973 N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4598973
M. Wt: 384.4 g/mol
InChI Key: HHAGJAZMZQNMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a nitrophenoxy group and a pyrazole carboxamide moiety. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the Leishmania parasite . The nitrophenoxy group and pyrazole moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-13-14(10-19-22(13)3)11-21(2)18(25)15-8-9-23(20-15)12-28-17-7-5-4-6-16(17)24(26)27/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAGJAZMZQNMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=NN(C=C2)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.